Cas no 53758-26-2 (Tetradecanoicacid,2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ylester, monohydrochloride, [2R-(2a,3b,3ab,9ab)]- (9CI))

Tetradecanoicacid,2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ylester, monohydrochloride, [2R-(2a,3b,3ab,9ab)]- (9CI) structure
53758-26-2 structure
Product Name:Tetradecanoicacid,2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ylester, monohydrochloride, [2R-(2a,3b,3ab,9ab)]- (9CI)
Numero CAS:53758-26-2
MF:C23H38ClN3O5
MW:472.017925739288
CID:385448
PubChem ID:90677712
Update Time:2025-04-19

Tetradecanoicacid,2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ylester, monohydrochloride, [2R-(2a,3b,3ab,9ab)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Tetradecanoicacid,2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ylester, monohydrochloride, [2R-(2a,3b,3ab,9ab)]- (9CI)
    • [2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2][1,3]oxazolo[3,4-a]pyrimidin-3-yl] tetradecanoate
    • Tetradecanoicacid,2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ylester, monohyd
    • NSC281720
    • NSC-281720
    • CHEMBL3272833
    • 53758-26-2
    • TETRADECANOIC ACID, 2,3,3A,9A-TETRAHYDRO-2-(HYDROXYMETHYL)-6-IMINO-6H-FURO(2',3':4,5)OXAZOLO(3,2-A)PYRIMIDIN-3-YL ESTER, MONOHYDROCHLORIDE, (2R-(2.ALPHA.,3.BETA.,3A.BETA.,9A.BETA.))-
    • UNII-0T9613W9DU
    • 3'-Myristoylancitabine hydrochloride
    • Q27237225
    • Tetradecanoic acid, 2,3,3a,9a-tetrahydro-2-(hydroxymethyl)-6-imino-6H-furo(2',3':4,5)oxazolo(3,2-a)pyrimidin-3-yl ester, monohydrochloride, (2R-(2alpha,3beta,3abeta,9abeta))-
    • Ancitabine, 3'-myristoyl hydrochloride
    • 0T9613W9DU
    • Inchi: 1S/C23H37N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(28)30-20-17(16-27)29-22-21(20)31-23-25-18(24)14-15-26(22)23;/h14-15,17,20-22,24,27H,2-13,16H2,1H3;1H/t17-,20-,21+,22-;/m1./s1
    • Chiave InChI: MYIABUQNJXGQLW-WIWCRTCKSA-N
    • Sorrisi: Cl.O1[C@H](CO)[C@H]([C@H]2[C@@H]1N1C=CC(=N)N=C1O2)OC(CCCCCCCCCCCCC)=O

Proprietà calcolate

  • Massa esatta: 435.27351
  • Massa monoisotopica: 471.2499990g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 15
  • Complessità: 666
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 104Ų

Proprietà sperimentali

  • PSA: 104.44
  • LogP: 3.72590
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd